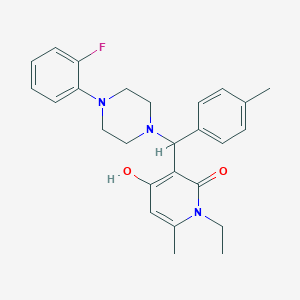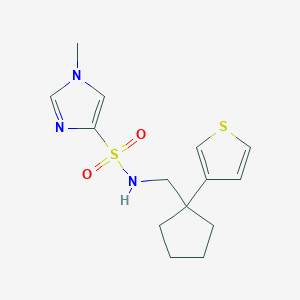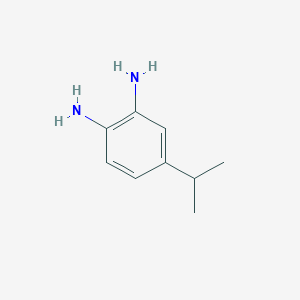
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a synthetic molecule that appears to be related to a class of compounds designed to interact with the dopamine transporter (DAT). This interaction is crucial in the context of developing therapeutic agents for cocaine abuse, as cocaine exerts its effects primarily through inhibiting the reuptake of dopamine, leading to increased concentrations of dopamine in the synaptic cleft.
Synthesis Analysis
The synthesis of related compounds has been explored in the context of creating potential cocaine-abuse therapeutic agents. For instance, a series of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were designed and synthesized. These compounds were modified by adding hydroxy and methoxy substituents to the benzene ring to create potent and selective ligands for the DAT . Additionally, optically pure phenyl- and non-phenyl-substituted piperazines were synthesized, with the S configuration analogues showing more selectivity for the DAT over the serotonin transporter (SERT) . These synthesis efforts are indicative of the complex chemical manipulations required to achieve high affinity and selectivity for the DAT.
Molecular Structure Analysis
The molecular structure of compounds related to the one has been analyzed in terms of their affinity for the DAT. The presence of hydroxyl groups and the stereochemistry of the molecule, particularly the S configuration of the hydroxyl group, have been found to be important for selectivity and affinity towards the DAT . The structural analysis of these compounds is critical for understanding how they interact with the DAT and how modifications can enhance their therapeutic potential.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the introduction of oxygen-containing functionalities, such as hydroxy and methoxy groups, to the phenylpropyl moiety. These modifications have led to the creation of ketones and benzylic alcohols that exhibit varying degrees of affinity for the DAT and potency in inhibiting dopamine uptake . The reactions are carefully designed to produce compounds with the desired biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to make them suitable for extended-release formulations. For example, the introduction of medium-chain carboxylic acid esters was aimed at forming oil-soluble prodrugs amenable to depot injection techniques, which could provide a long-lasting therapeutic effect . The physical properties such as solubility, stability, and oil-solubility are crucial for the development of a drug that can be administered less frequently while maintaining its efficacy.
科学的研究の応用
Synthesis and Evaluation in Drug Development
One research focus is the synthesis and evaluation of ligands for D2-like receptors, where compounds with arylalkyl substituents, including those resembling the core structure of the specified compound, have been investigated for their potency and selectivity towards D2-like receptors. This research aims to understand how these compounds can be optimized for therapeutic purposes, particularly in the context of antipsychotic agents. The complex interplay of different pharmacophoric groups within these molecules contributes to their selectivity and potency, highlighting the potential for developing more effective drugs with fewer side effects (Sikazwe et al., 2009).
Role in DNA Interaction
Another area of interest is the study of minor groove binders like Hoechst 33258 and its analogs, which share structural similarities with the mentioned compound. These molecules are known to bind strongly to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. This binding capability is crucial for applications ranging from fluorescent DNA staining to the potential development of new therapeutic agents targeting specific DNA regions. The understanding of how these compounds interact with DNA can aid in the rational design of drugs targeting genetic diseases and cancer (Issar & Kakkar, 2013).
Therapeutic Use and Drug Design
Piperazine derivatives, as part of the molecule's structure, play a significant role in the therapeutic application of numerous drugs. These derivatives have been incorporated into drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine ring as a pharmacophore allows for the rational design of molecules to target various diseases. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting molecules, providing insights for drug discovery and development (Rathi et al., 2016).
特性
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2/c1-4-30-19(3)17-23(31)24(26(30)32)25(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQWOZRHJKRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)


![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)



![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)